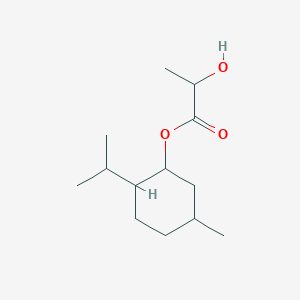

Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester

Übersicht

Beschreibung

Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester is a chemical compound that is commonly known as ibuprofen. It is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen. The S-enantiomer is responsible for most of the therapeutic effects of ibuprofen, while the R-enantiomer is inactive.

Wissenschaftliche Forschungsanwendungen

Flavoring and Fragrance Agent in Food Industry

Menthyl lactate is widely used as a flavoring agent due to its cool, minty taste and aroma. It imparts a refreshing sensation and is commonly found in confections, beverages, and as a peppermint booster in oral care products . Its cooling effect is long-lasting, making it a preferred choice for products like chewing gum and mints .

Cooling Ingredient in Cosmetics and Personal Care

In the cosmetics industry, menthyl lactate serves as a cooling agent, providing a pleasant and intense feeling of freshness on the skin . It is utilized in various skin, lip, and hair care formulations due to its stability across a wide pH range and its ability to promote skin hydration .

Dermatological Applications

Dermatologists value menthyl lactate for its soothing properties, especially in after-sun products and mechanical exfoliants. It helps cool sunburns and soothes the skin during exfoliation processes .

Oral Care Products

Menthyl lactate is a key ingredient in oral care products, where it is used for its long-lasting cooling effect and ability to enhance the freshness of breath. It is found in toothpaste and mouthwashes, contributing to a clean and fresh oral sensation .

Aromatherapy and Therapeutic Uses

Due to its refreshing and cooling properties, menthyl lactate is also used in aromatherapy products. It can be used to reinforce the benefits of products, providing a signal or marker to consumers .

Pharmaceutical Applications

In pharmaceuticals, menthyl lactate is explored for its potential as a cryogenic agent for sports injuries, combined with menthol, to provide relief without the use of alcohol or menthol .

Cooling Agents in Various Formulations

Menthyl lactate is an active ingredient in cooling agents used in various formulations, providing a balanced and well-rounded cooling sensation suitable for both oral and cosmetic applications .

Masking Agent in Complex Formulations

As a masking agent, menthyl lactate is employed to cover up the original fragrance in preparations with varying fragrances, preventing an odd-smelling finished product. It is beneficial in powders and other products where a cooling effect is desired .

Wirkmechanismus

Menthyl Lactate, also known as 2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate, l-Menthyl lactate, (-)-menthyl lactate, or Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, is a compound with a variety of applications, particularly in the cosmetic and food industries .

Target of Action

Menthyl Lactate is primarily known for its cooling effect, which is similar to that of its parent compound, menthol . The primary targets of Menthyl Lactate are the cold-sensitive TRPM8 receptors in the skin .

Mode of Action

Menthyl Lactate interacts with its targets by activating the TRPM8 receptors, causing a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

The biochemical pathways affected by Menthyl Lactate are primarily related to the sensation of cold and pain relief. By activating the TRPM8 receptors, Menthyl Lactate can inhibit the Ca++ currents of neuronal membranes, leading to a sensation of coolness . The kappa-opioid receptor agonism may also contribute to its analgesic properties .

Pharmacokinetics

It is known that menthyl lactate is an ester of natural menthol and lactic acid , suggesting that it may be metabolized into these two components in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Menthyl Lactate.

Result of Action

The primary result of Menthyl Lactate’s action is a cooling sensation on the skin, which can provide relief from minor irritations . Additionally, its potential analgesic properties may contribute to pain relief .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Menthyl Lactate. For instance, it has been rated as a low-risk ingredient by the Environmental Working Group (EWG), indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions . .

Eigenschaften

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864740 | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

CAS RN |

17162-29-7, 59259-38-0 | |

| Record name | Menthyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17162-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

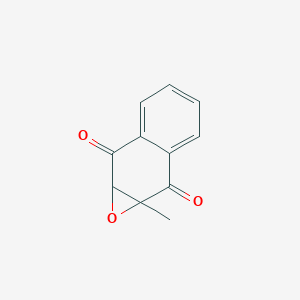

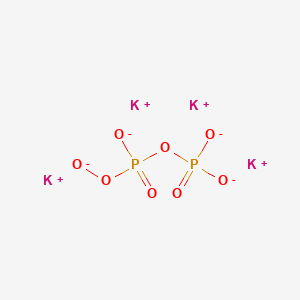

Feasible Synthetic Routes

Q & A

Q1: What is the primary sensory effect of menthyl lactate?

A1: Menthyl lactate is known for its cooling sensation [], often described as milder and longer-lasting than that of menthol [, ].

Q2: How does the cooling effect of menthyl lactate compare to menthol?

A2: While both compounds provide a cooling sensation, menthyl lactate offers a milder and more prolonged effect compared to menthol [, ]. This makes it desirable for applications where a less intense and longer-lasting cooling sensation is preferred.

Q3: Are there specific advantages of using menthyl lactate in personal care products?

A3: Yes, research indicates that menthyl lactate exhibits a milder freshening action and reduced irritation potential compared to menthol [, ]. This makes it a suitable alternative for individuals with sensitive skin.

Q4: How is menthyl lactate used in the tobacco industry?

A4: Menthyl lactate, often combined with other cooling agents like perillartine, is used to enhance the sweet and cool flavor profile of cigarette smoke []. It contributes to a more pleasant sensory experience for smokers.

Q5: Can menthyl lactate be used to create a cooling effect without the characteristic menthol odor?

A5: Yes, research suggests that specific formulations combining menthyl lactate with other cooling agents like menthone glycerin acetal can achieve a cooling effect without the distinct menthol odor [].

Q6: What is the molecular formula and weight of menthyl lactate?

A6: Menthyl lactate has the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol [].

Q7: What are the common methods for synthesizing menthyl lactate?

A7: Menthyl lactate is typically synthesized through the esterification of lactic acid and menthol. This reaction can be facilitated using various catalysts and techniques [, , ].

Q8: Are there any challenges associated with the synthesis of menthyl lactate?

A8: One challenge in menthyl lactate synthesis is achieving a high yield of the desired product. Side reactions can lead to the formation of lactoyl esters, which require additional processing to convert into menthyl lactate [].

Q9: What role does lactic acid play in the formation of menthyl lactate in natural sources?

A9: Research indicates that the presence of lactic acid-producing microorganisms on certain plants, like Indian cornmint, during storage can lead to the formation of menthyl lactate []. This occurs through the reaction of naturally present menthol with the lactic acid produced by the microorganisms.

Q10: Does menthyl lactate readily dissolve in water?

A10: No, menthyl lactate is poorly soluble in water [, ]. This property can pose challenges for its formulation in water-based products, necessitating the use of solubilizers or alternative formulation strategies.

Q11: What approaches can be used to improve the stability of menthyl lactate in formulations?

A11: Researchers have explored the use of encapsulation techniques to enhance the stability of menthyl lactate in various products []. This approach involves encapsulating the compound within a protective matrix, such as microparticles or nanoparticles, to shield it from degradation and control its release.

Q12: Are there any known methods to stabilize menthyl lactate specifically?

A12: While not extensively discussed in the provided papers, general stabilization methods for esters like menthyl lactate include protection from heat, light, and moisture, as well as the use of antioxidants to prevent degradation.

Q13: Is there a risk of allergic contact dermatitis from menthyl lactate in cosmetics?

A14: While less common than with menthol, there have been reported cases of allergic contact dermatitis attributed to menthyl lactate in cosmetic products []. This highlights the importance of considering individual sensitivities and conducting appropriate safety testing for cosmetic formulations.

Q14: What resources are available to access detailed safety information on menthyl lactate?

A15: The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients, including menthyl lactate []. These assessments compile available toxicological data and offer insights into the safety profile of the compound.

Q15: How is menthyl lactate typically quantified in various samples?

A16: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) is a common technique for quantifying menthyl lactate in samples like cigarette tipping paper [, ]. This method allows for the separation and detection of menthyl lactate from other components in the sample.

Q16: Have there been any studies on the biodegradability of menthyl lactate?

A17: While specific studies on menthyl lactate biodegradability were not found in the provided literature, its ester structure suggests a potential for biodegradation []. Further research is needed to assess its environmental fate and degradation pathways.

Q17: What are some research areas related to menthyl lactate that require further investigation?

A18: - Exploring the structure-activity relationship (SAR) of menthyl lactate and its derivatives to optimize the cooling effect and duration [].- Investigating the potential of menthyl lactate as a component in biodegradable and biocompatible materials for various applications [].- Conducting comprehensive ecotoxicological studies to assess the environmental impact of menthyl lactate and develop strategies for its sustainable use [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)